
(2-Iodoethyl)cyclohexane
Vue d'ensemble
Description
(2-Iodoethyl)cyclohexane is an organoiodine compound with the molecular formula C8H15I . It has an average mass of 238.109 Da and a monoisotopic mass of 238.021835 Da .
Molecular Structure Analysis
The molecular structure of (2-Iodoethyl)cyclohexane consists of a cyclohexane ring with an iodoethyl group attached . The InChI code for this compound is 1S/C8H15I/c9-7-6-8-4-2-1-3-5-8/h8H,1-7H2 .Physical And Chemical Properties Analysis
(2-Iodoethyl)cyclohexane is a liquid at room temperature . It is soluble in ethanol, ether, and acetone .Applications De Recherche Scientifique
1. Surface Chemistry Studies
(2-Iodoethyl)cyclohexane plays a role in the study of surface chemistry, particularly in the context of hydrocarbon reactions on metal surfaces. Tjandra and Zaera (1996) explored the thermal chemistry of various cyclic hydrocarbons, including iodo cyclohexane, on nickel surfaces. Their study provided insights into the dynamic nature of these reactions, highlighting the activation and transformation of adsorbed molecules on metal surfaces (Tjandra & Zaera, 1996).
2. Sorption in Metal-Organic Frameworks
Another application of (2-Iodoethyl)cyclohexane is in the field of metal-organic frameworks (MOFs). Falaise et al. (2013) investigated aluminum-based MOFs for sorption of iodine in cyclohexane. Their findings revealed that MOFs with electro-donor groups showed enhanced sorption uptake, demonstrating the potential of these frameworks in capturing iodine (Falaise et al., 2013).
3. Electron Transfer and Radical Formation
Research by Bertz, Dabbagh, and Mujsce (1991) demonstrated the formation of radicals and electron transfer mechanisms in reactions involving iodocyclohexane. Their study provided evidence for electron transfer from organocuprates, revealing significant insights into the mechanistic aspects of these reactions (Bertz, Dabbagh, & Mujsce, 1991).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s worth noting that cyclohexane derivatives often interact with various enzymes and receptors within the body .
Mode of Action
Cyclohexane derivatives are known to undergo various chemical reactions, including elimination reactions . In these reactions, a strong base removes two substituents, resulting in the formation of an alkene .
Biochemical Pathways
The metabolism involves oxidation of cyclohexane to cyclohexanol, which is then further oxidized to cyclohexanone, and eventually to adipate . It’s plausible that (2-Iodoethyl)cyclohexane might be involved in similar biochemical pathways.
Pharmacokinetics
It’s known that the compound is a liquid at room temperature and is typically stored in a refrigerator . These properties could potentially influence its bioavailability.
Result of Action
Given its structural similarity to cyclohexane, it’s plausible that it might have similar effects, such as interacting with various enzymes and receptors within the body .
Action Environment
The action, efficacy, and stability of (2-Iodoethyl)cyclohexane can be influenced by various environmental factors. For instance, its stability is enhanced when it’s stored in a refrigerator . Additionally, factors such as pH, temperature, and the presence of other substances could potentially influence its action and efficacy.
Propriétés
IUPAC Name |
2-iodoethylcyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15I/c9-7-6-8-4-2-1-3-5-8/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLSWNGYIUYOQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513095 | |
| Record name | (2-Iodoethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Iodoethyl)cyclohexane | |
CAS RN |
80203-35-6 | |
| Record name | (2-Iodoethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dimethylthieno[3,4-b]pyrazine](/img/structure/B3194062.png)
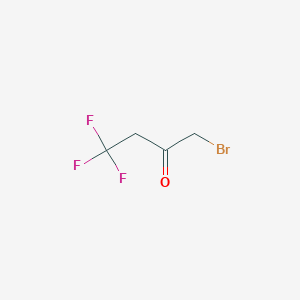
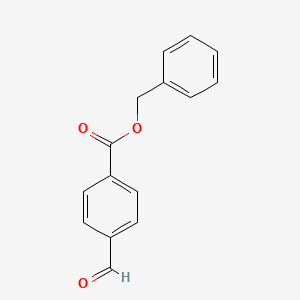
![1,3-Dibromo-6-chloro-2-methyl-1,5-dihydroimidazo[1,2-b]pyridazine](/img/structure/B3194094.png)
![2-[4-(Trifluoromethyl)benzoyl]aniline](/img/structure/B3194101.png)

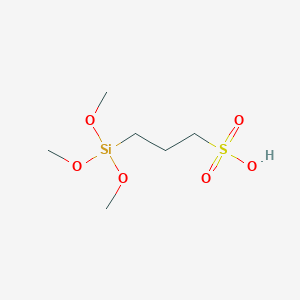

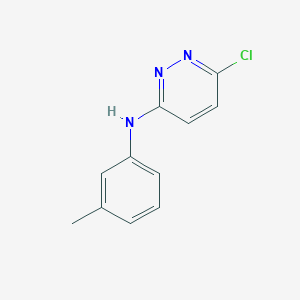

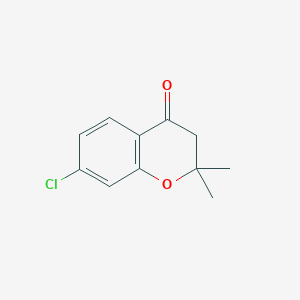
![N,N-Dimethyl-2-(((1S,2S,4R)-1,7,7-trimethyl-2-phenylbicyclo[2.2.1]heptan-2-yl)oxy)ethanamine](/img/structure/B3194129.png)

